1,4,5,6-Tetrahydropyrimidin-5-amine
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Overview
Description
1,4,5,6-Tetrahydropyrimidin-5-amine is a cyclic amidine compound known for its role as a carbon dioxide fixation agent. It reacts with carbon dioxide to yield a zwitterionic adduct, making it a valuable compound in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,6-Tetrahydropyrimidin-5-amine can be synthesized through several methods. One common approach involves the condensation of phosphazene with isocyanates, followed by cyclization using a base . Another method includes the reaction of azides with isocyanates to form carbodiimides, which then undergo cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydropyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, especially with halogens or other functional groups, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and physical properties.
Scientific Research Applications
1,4,5,6-Tetrahydropyrimidin-5-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydropyrimidin-5-amine involves its interaction with carbon dioxide to form a zwitterionic adduct. This reaction is facilitated by the compound’s cyclic amidine structure, which allows it to act as a carbon dioxide fixation agent . The molecular targets and pathways involved in its biological effects are still under investigation, but it is known to interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,4,5,6-tetrahydropyrimidine: Similar in structure but with different functional groups.
2-(2-Amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetanilides: These compounds have additional functional groups that modify their chemical properties.
Uniqueness
1,4,5,6-Tetrahydropyrimidin-5-amine is unique due to its ability to fix carbon dioxide and form zwitterionic adducts. This property makes it valuable in various chemical processes and distinguishes it from other similar compounds.
Biological Activity
1,4,5,6-Tetrahydropyrimidin-5-amine (THP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of THP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a heterocyclic compound that has been synthesized and studied for various biological applications. It belongs to a class of compounds known as tetrahydropyrimidines, which are characterized by a saturated pyrimidine ring. The structural formula is represented as follows:
1. Antimicrobial Activity
Research has shown that THP derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of several THP derivatives against various bacterial and fungal strains. The results indicated that certain derivatives had minimal inhibitory concentrations (MICs) as low as 0.20 mg/mL against Trichophyton mentagrophytes, highlighting their potential as antifungal agents .
2. Anticancer Activity
The anticancer properties of THP have been extensively studied. In vitro assays demonstrated that specific THP derivatives showed potent cytotoxic effects on tumor cell lines such as HeLa and MDA-MB-231. Compound 4b was particularly noted for its strong antitumor activity against HeLa cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
3. Antiviral Activity
THP has also been evaluated for its antiviral properties. Certain derivatives showed promising results in inhibiting viral replication in vitro. For instance, the compound 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid was identified as a potent substrate-inhibitor for the betaine/GABA transporter 1 (BGT1), which plays a role in viral pathogenesis .
The biological activity of THP is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : THP derivatives can inhibit key enzymes involved in cellular processes, such as α-glucosidase and dihydrofolate reductase. This inhibition can disrupt metabolic pathways critical for pathogen survival and proliferation .
- Receptor Modulation : Some studies suggest that THP compounds may act as modulators of neurotransmitter transporters, influencing neurotransmission and potentially offering neuroprotective effects .
Case Study 1: Anticancer Efficacy
A comprehensive study assessed the cytotoxic effects of multiple THP derivatives on various cancer cell lines. Among them, compound 4k exhibited notable activity against both HeLa and K562 cell lines with IC50 values indicating effective concentrations for inducing cell death . The study provided insights into the structure-activity relationship (SAR) of these compounds.
Case Study 2: Antimicrobial Assessment
In another investigation focusing on antimicrobial properties, the efficacy of THP derivatives was tested against Gram-positive and Gram-negative bacteria. The study utilized the broth tube dilution method to determine MICs and found that certain derivatives displayed excellent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Summary Table of Biological Activities
Biological Activity | Compound(s) | MIC/IC50 Values | Remarks |
---|---|---|---|
Antimicrobial | 4e, 4f, 4k | 0.20 mg/mL | Effective against T. mentagrophytes |
Anticancer | 4b | IC50: Low µM | Strong cytotoxicity in HeLa cells |
Antiviral | ATPCA | IC50: 2.5 µM | Selective inhibition of BGT1 |
Properties
Molecular Formula |
C4H9N3 |
---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
1,4,5,6-tetrahydropyrimidin-5-amine |
InChI |
InChI=1S/C4H9N3/c5-4-1-6-3-7-2-4/h3-4H,1-2,5H2,(H,6,7) |
InChI Key |
YVHCUAOFFZBRON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN=CN1)N |
Origin of Product |
United States |
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